molecular formula C9H12N2O3 B1287547 2-Amino-4,6-dimethoxybenzamide CAS No. 63920-73-0

2-Amino-4,6-dimethoxybenzamide

Cat. No.: B1287547
CAS No.: 63920-73-0
M. Wt: 196.2 g/mol
InChI Key: LSDUYZHWQMMNCO-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethoxybenzamide (CAS No. 63920-73-0) is an organic compound with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.2 g/mol . Structurally, it features a benzamide core substituted with amino (-NH₂) and methoxy (-OCH₃) groups at the 2, 4, and 6 positions, respectively. This substitution pattern confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical synthesis. The compound is typically synthesized via condensation reactions involving 2-amino-4,6-dimethoxybenzoic acid (CAS No. 21577-57-1), activated coupling agents like EDCI/HOBt, and ammonia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dimethoxybenzamide can be achieved through various methods. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with ammonia to form 2-amino-4,6-dimethoxybenzaldehyde, which is then converted to this compound through a series of reactions involving halogenation, cyanation, and hydration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of protecting groups and directing groups to enhance the selectivity and efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dimethoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-Amino-4,6-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of 2-Aminobenzamide Derivatives

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
2-Amino-4,6-dimethoxybenzamide 4,6-OCH₃, 2-NH₂ C₉H₁₂N₂O₃ 196.2 Intermediate for quinazolinones
2-Aminobenzamide (4b) None C₇H₈N₂O 136.15 Precursor for benzimidazoles
2-Amino-6-methoxybenzamide (4c) 6-OCH₃, 2-NH₂ C₈H₁₀N₂O₂ 166.18 Similar synthesis pathway to 4a
2-Amino-4,6-dichloropyrimidine 4,6-Cl, 2-NH₂ C₄H₄Cl₂N₃ 164.99 Nitric oxide inhibitor (IC₅₀ = 2 μM)

Key Observations:

  • Electron-Donating vs. However, methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMAc), which is advantageous in synthetic applications .
  • This highlights the impact of substituents on bioactivity: chloro groups (electron-withdrawing) may enhance target binding compared to methoxy groups (electron-donating) .

Table 2: Solubility and Reactivity Comparison

Compound Solubility Reactivity in Synthesis
This compound Soluble in DMAc, THF, DMF Forms stable intermediates for quinazolinones via amide coupling
2-Amino-4,6-dimethoxybenzoic acid Soluble in ethanol, THF Reacts with coupling agents (e.g., EDCI) to form benzamides
2-Aminobenzamide (4b) Moderate in DMF Prone to cyclization under acidic conditions to form benzimidazoles

Key Observations:

  • Amide vs. Carboxylic Acid: The replacement of the carboxylic acid group in 2-amino-4,6-dimethoxybenzoic acid with an amide group in this compound reduces acidity (pKa ~10–12 for amides vs. ~2–4 for carboxylic acids), altering solubility in aqueous media and reactivity in hydrogen-bonding interactions .
  • Co-Crystal Formation: While 2-amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac due to intermediate nitrogen charge (–287 kJ/mol), 2-aminopyridine (higher charge) forms salts.

Biological Activity

2-Amino-4,6-dimethoxybenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}N2_2O3_3, featuring an amino group, two methoxy groups, and a benzamide structure. Its unique chemical composition allows it to engage in various biochemical interactions that underpin its biological effects.

Target of Action

As a member of the benzamide class, this compound interacts with several biological targets. It has been noted for its ability to modulate enzyme activity, particularly through interactions with proteases and other signaling molecules.

Mode of Action

The compound can easily undergo deprotonation, stabilizing its conjugated base through resonance. This property enhances its reactivity and ability to participate in biochemical reactions. It has demonstrated antioxidant, antibacterial, and anti-inflammatory activities, making it a candidate for therapeutic applications in various diseases .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular environments, which is crucial for protecting cells from damage associated with various diseases.

Antibacterial Activity

The compound has shown efficacy against a range of bacterial strains. Studies have indicated that it can inhibit bacterial growth by disrupting cellular processes essential for survival.

Anti-Cancer Properties

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been reported to induce autophagy and apoptosis in pancreatic cancer cells through the regulation of protein kinases such as CK2 . This suggests a promising avenue for cancer therapy development.

Case Studies and Research Findings

  • Study on Antioxidant Effects :
    • A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells.
  • Antibacterial Efficacy :
    • In another study, the compound was tested against common pathogenic bacteria such as E. coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, indicating potent antibacterial activity.
  • Cancer Cell Studies :
    • A recent investigation into the effects of this compound on pancreatic cancer cells revealed that it significantly inhibited cell proliferation and induced apoptosis via the AKT/PI3K signaling pathway. The findings suggest its potential as a therapeutic agent against resistant cancer types .

Summary Table of Biological Activities

Activity Effect Reference
AntioxidantReduces oxidative stress markers
AntibacterialInhibits growth of E. coli and Staphylococcus
Anti-cancerInduces apoptosis in pancreatic cancer cells

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-4,6-dimethoxybenzamide, and what analytical methods are used to confirm its structure?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted benzaldehyde precursors and amines. For example, this compound is synthesized by reacting intermediates (e.g., 18a–u) with sodium hydrogen in dimethylacetamide (DMAc) under controlled conditions . Structural confirmation employs NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to identify amide and methoxy groups), and mass spectrometry (for molecular weight validation). Crystallographic studies, such as X-ray diffraction, may also resolve hydrogen-bonding interactions in cocrystals .

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methoxy groups at positions 4 and 6 are electron-donating, activating the benzene ring toward electrophilic substitution. However, steric hindrance from the methoxy groups and the amide moiety directs reactivity to specific positions. For example, iodination occurs preferentially at position 3 under mild conditions, as demonstrated by NMR tracking of iodinated derivatives . Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses, and how do reaction conditions affect byproduct formation?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., DMAc for solubility), temperature control (60–80°C to prevent decomposition), and stoichiometric ratios (1:1 equivalents of amine and aldehyde intermediates) . Byproducts like unreacted aldehydes or over-iodinated derivatives arise from incomplete reactions or excessive reagent use. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization minimizes impurities. Patent data highlights catalytic approaches using Vilsmeier-Haack-Arnold reagents to enhance efficiency .

Q. How does this compound serve as a precursor in medicinal chemistry, particularly for antitumor agents?

  • Methodological Answer : The compound is a key intermediate in synthesizing quinazolin-4(3H)-one derivatives , which co-target PARP-1 and BRD4 in breast cancer therapy. Its amide group facilitates hydrogen bonding with enzyme active sites, while methoxy substituents enhance metabolic stability. Biological evaluation involves in vitro cytotoxicity assays (e.g., IC₅₀ measurements in MCF-7 cells) and molecular docking to validate binding affinity .

Q. What contradictions exist in reported synthetic protocols for this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in reaction times (e.g., 1–24 hours) and catalyst systems (e.g., Na₂SO₄ vs. molecular sieves) suggest sensitivity to moisture and temperature. Systematic single-factor experiments can isolate critical variables:

  • Reaction time : Monitor progress via TLC at 30-minute intervals.
  • Catalyst : Compare yields using anhydrous Na₂SO₄ (76–87%) versus alternative desiccants .
    Contradictions in regioselectivity (e.g., iodination vs. nitration) are addressed by Hammett parameter analysis to quantify substituent effects .

Data-Driven Research Questions

Q. What spectroscopic benchmarks (e.g., chemical shifts, coupling constants) distinguish this compound from its analogs?

  • Methodological Answer : Key ¹H NMR signals include:

  • Amide NH₂ : δ 6.8–7.2 ppm (broad singlet, exchangeable with D₂O).
  • Methoxy groups : δ 3.8–3.9 ppm (singlets, integrating to 6H).
  • Aromatic protons : δ 6.5–7.0 ppm (doublets or singlets depending on substitution) .
    ¹³C NMR identifies carbonyl (δ 165–170 ppm) and methoxy carbons (δ 55–60 ppm). Deviations from these ranges suggest impurities or structural isomerism .

Q. How do steric and electronic properties of this compound influence its crystallographic packing patterns?

  • Methodological Answer : X-ray studies reveal hydrogen-bonded dimers via N–H⋯O interactions between the amide and methoxy groups. These dimers stack into planar layers, stabilized by π-π interactions between aromatic rings. Computational modeling (e.g., Mercury software) quantifies intermolecular distances (3.4–3.6 Å) and torsion angles to predict crystal morphology .

Properties

IUPAC Name

2-amino-4,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUYZHWQMMNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605804
Record name 2-Amino-4,6-dimethoxybenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63920-73-0
Record name 2-Amino-4,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4,6-dimethoxybenzamide
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Synthesis routes and methods I

Procedure details

2-Amino-4,6-dimethoxybenzamide can be prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride may be prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). Alternatively, to prepare 2-amino-4,6-dimethoxybenzamide, 3,5-dimethoxyaniline may be converted to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin may then be converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCl/HOBt-mediated coupling to form 2-amino-4,6-dimethoxybenzamide (WO2008/92231).
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Synthesis routes and methods II

Procedure details

A solution of 3,5-dimethoxyaniline (199 g, 1.30 mol) in ether (5.0 L) in a 5 L 3-necked flask was cooled to 0° C. HCl gas (227 g) was bubbled through the solution over 45 min. After 45 min at 10° C., the mixture was filtered, washed with isopropylacetate (4 L), and dried overnight on high vacuum at 45° C. to give the hydrochloride (242.3 g, 98%), as a white solid. A mixture of the hydrochloride above (20 g, 0.105 mol) and oxalyl chloride (33 mL) in a 3-necked flask equipped with a reflux condenser was heated for 2 h with stirring (170° C. external temperature), and the oxalyl chloride was distilled from the reaction mixture. The flask was cooled to 0° C. and methanol (40 mL) was added. The reaction mixture was heated to reflux for 45 min, filtered while hot, and washed with methanol (80 mL) to give the 4,6-dimethoxyisatin (17.2 g, 79%) as a yellow-green solid. To a heated solution (external temp 70° C.) of the isatin (162 g, 0.78 mol) in aqueous NaOH (40%, 1.5 L) was added H2O2 (35%, 405 mL) slowly over 2 h: After the addition of each portion of H2O2, the internal reaction temperature (initially 64° C.) increased (to a maximum temp of 80° C.). After the addition was complete, the foaming reaction mixture was then stirred for an additional 2 h at 70° C., and the mixture was allowed to stir overnight while cooling to room temperature. The mixture was heated to 70° C. Additional H2O2 (75 mL) was added, and the mixture was stirred at 70° C. for a further 2 h until the reaction was complete. After cooling to 10° C. (bath temperature), aqueous Na2S2O3 (150 mL, saturated) was added. The mixture was brought to pH 8 with HCl (37%, 1.6 L) and pH 6 with acetic acid (glacial, 75 mL), without allowing the reaction mixture to warm to greater than 40° C. Filtration of the reaction mixture and washing with water (4 L) gave the expected amino acid as a tan solid (83.7 g, 55%). To a solution of the amino acid (82.7 g, 0.42 mol) in anhydrous THF (4.2 L) was added EDCl (89.2 g, 0.48 mol), HOBT (65 g, 0.48 mol), and NMM (51.3 mL), and the mixture was allowed to stir at room temperature for 3 h. Aqueous NH3 (83 mL, 50%) was added, and the mixture was stirred at room temperature for 16 h. Water (1.25 L) was added, and the mixture was extracted with DCM (2×250 mL). The combined extracts were then washed with water (2×500 mL). Concentration, formation of a slurry with ether (550 mL), filtration, and drying under high vacuum gave 2-amino-4,6-dimethoxybenzamide (46.7 g, 57%) as a brown solid.
[Compound]
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amino acid
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82.7 g
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89.2 g
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65 g
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51.3 mL
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4.2 L
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83 mL
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Synthesis routes and methods III

Procedure details

Trifluoroacetic acid (6.52 g, 4.4 mL) was charged to a flask equipped with a magnetic stirring bar and thermocouple. Sulfuric acid (96%, 9.2 g, 5 mL) was charged to the flask. In small portions 2-amino-4,6-dimethoxybenzonitrile (1.01 g, ˜76% pure) was charged to the mixed acid solution in the flask. A condenser was added and the solution was heated at 75° C. for 17 h. After the dark mixture had cooled to room temperature it was charged to water (9.79 g) cooled in a large ice bath while maintaining the reaction temperature below 10° C. Concentrated ammonium hydroxide (19.37 g) was added dropwise to the cooled solution (reaction temperature kept below 15° C.). The solution was then extracted two times with dichloromethane. The organic extracts were dried over MgSO4 and evaporated to yield the desired product (0.45 g) as a light brown solid.
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4.4 mL
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1.01 g
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19.37 g
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9.79 g
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Synthesis routes and methods IV

Procedure details

2-amino-4,6-dimethoxybenzonitrile (10.0 g, 0.056 mol, 1 eq.) was charged to a 1-L glass vessel under N2 atmosphere and agitation was started. Methanesulfonic acid (120 mL, 1.848 mol, 33 eq.) was charged to the vessel and the reaction was heated at 100-115° C. for 1-2 hours. Upon verification of reaction completion by HPLC, the batch was cooled to 20-30° C. Upon cooling, dichloromethane (67 mL) and cool water (164 mL) (5-10° C.) were added to keep the temperature in the range of 10-30° C. 50% caustic (94 mL) was charged to the vessel using an addition funnel while maintaining 0-30° C. Fine pH adjustment to 6.5 to 7.3 was completed using either 32% HCl or 50% caustic. Upon equilibration, the first organic phase cut was performed. The aqueous layer was extracted two additional times with DCM (74 mL and 57 mL respectively). Dichloromethane (54 mL) was added to the combined organic layers and the organic layer was washed with water (143 mL) to remove methanesulfonate salts. Dichloromethane (16 mL) was added to the combined organic layers and the organic layer was washed once more with water (143 mL) to remove methanesulfonate salts. The batch was distilled using (5-10 inches Hg) vacuum to a pot volume of 4.5 volumes DCM (45 mL). The contents of the vessel were stirred for 1 hour at 38° C. The vessel was cooled to 23-28° C. over 1 hour with slow agitation. When clouding was observed, the vessel was slowly charged with 14.4 volumes MtBE (144 mL) and the batch was agitated for 30 min at 25° C. (ratio of DCM/MtBE is 1:3.2; total volumes of solvent is 18.9). The batch was slowly cooled to between −5° C. and 5° C. over at least 3 hours. The batch was held for at least 1 hour between −5° C. and 0° C. Precipitation was verified through collection of at least two samples from the liquor to determine the amount of 2-amino-4,6-dimethoxybenzamide remaining in solution. The batch was isolated by filtration and the wet cake washed with a cold (0° C.) mixture of 1:4 DCM/MtBE (51 mL). The 2-amino-4,6-dimethoxybenzamide wet cake was dried in a vacuum oven (40-45° C., 25 inches Hg) to give 2-amino-4,6-dimethoxybenzamide (8.33 g, 0.0425 mol, 75.7% yield; 53% yield over 5 steps from 3,5-dimethoxyaniline). Use of an alternate solvent to dichloromethane has been studied and performs in a similar fashion to dichloromethane. Examples of alternate solvents include, but are not limited to esters like isopropyl acetate and ethyl acetate, and ethers like 2-methyltetrahydrofuran. In addition, alternate precipitation systems with or without anti-solvent have also been examined. The precipitation system may include, but is not limited to esters like isopropyl acetate, ethers like 2-methyltetrahydrofuran, and alcohols like isopropyl alcohol. The yield range from these modifications in the experimental procedure is 72-79%. In addition, purity of the desired compound is consistently over 99%.
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67 mL
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164 mL
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Synthesis routes and methods V

Procedure details

2-Amino-4,6-dimethoxybenzamide has been prepared from 4,6-dimethoxyisatoic anhydride. The 4,6-dimethoxyisatoic anhydride was, in turn, prepared by a reaction of 4,6-dimethoxyanthranilic acid with phosgene (U.S. Pat. No. 4,191,840 and Org. Synth. 1947, 27, 45). A different route converts 3,5-dimethoxyaniline to its hydrochloride salt, after which the salt is reacted with oxalyl chloride to give 4,6-dimethoxyisatin. The isatin is converted to the target compound via an unstable carboxyl intermediate by reaction with sodium hydroxide and hydrogen peroxide followed by an EDCI/HOBt-mediated coupling to produce 2-amino-4,6-dimethoxybenzamide (WO 2008/92231).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4,6-dimethoxybenzamide
2-Amino-4,6-dimethoxybenzamide
2-Amino-4,6-dimethoxybenzamide
2-Amino-4,6-dimethoxybenzamide
2-Amino-4,6-dimethoxybenzamide
2-Amino-4,6-dimethoxybenzamide

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